molecular formula C10H13NO B1452499 Isochroman-3-ylmethanamine CAS No. 256229-12-6

Isochroman-3-ylmethanamine

Cat. No.: B1452499
CAS No.: 256229-12-6
M. Wt: 163.22 g/mol
InChI Key: MMZKPTNDPNDNKS-UHFFFAOYSA-N
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Description

Isochroman-3-ylmethanamine, also known as 3-(Aminomethyl)isochroman, is a chemical compound with the molecular formula C9H11NO. It is a derivative of isochroman, a bicyclic organic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochroman-3-ylmethanamine can be synthesized through several synthetic routes. One common method involves the reduction of isochroman-3-carboxylic acid using lithium aluminium hydride (LiAlH4) as a reducing agent. The reaction is typically carried out in anhydrous ether under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reduction reactions. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Isochroman-3-ylmethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.

  • Reduction: As mentioned earlier, lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of isochroman-3-carboxylic acid.

  • Reduction: Reduction reactions typically yield this compound itself or its derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted isochroman-3-ylmethanamines, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Research has explored its role in biological systems, including its potential as a ligand for certain receptors.

  • Medicine: Isochroman-3-ylmethanamine has been investigated for its pharmacological properties, including its potential use in drug development.

  • Industry: Its chemical properties make it useful in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which isochroman-3-ylmethanamine exerts its effects depends on its specific application. For example, in pharmacological studies, it may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Chroman-3-ylmethanamine

  • Benzopyran-3-ylmethanamine

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZKPTNDPNDNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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